Benzyl[(1H-imidazol-5-YL)methyl]amine Benzyl[(1H-imidazol-5-YL)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14933270
InChI: InChI=1S/C11H13N3/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

Benzyl[(1H-imidazol-5-YL)methyl]amine

CAS No.:

Cat. No.: VC14933270

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Benzyl[(1H-imidazol-5-YL)methyl]amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name N-(1H-imidazol-5-ylmethyl)-1-phenylmethanamine
Standard InChI InChI=1S/C11H13N3/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2,(H,13,14)
Standard InChI Key LSZMCCGXDXEWJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNCC2=CN=CN2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Isomerism

Benzyl[(1H-imidazol-5-yl)methyl]amine (C₁₁H₁₃N₃) shares a molecular formula with its 2-substituted isomer but differs in the attachment position of the methylamine group on the imidazole ring. The imidazole ring comprises two nitrogen atoms at positions 1 and 3, with carbon atoms at positions 2, 4, and 5. In the 5-substituted variant, the methylamine group (-CH₂NH₂) attaches to position 5, altering electronic distribution and steric interactions compared to the 2-substituted analog .

Table 1: Comparative Properties of Imidazole Derivatives

PropertyBenzyl[(1H-imidazol-5-yl)methyl]amineBenzyl(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC₁₁H₁₃N₃C₁₁H₁₃N₃
Molecular Weight (g/mol)187.24187.24
SMILESC1=CC=C(C=C1)CNCC2=CN=CN2C1=CC=C(C=C1)CNCC2=NC=CN2
InChIKeyNot reportedNIOUYGBRZKHIAB-UHFFFAOYSA-N

The absence of experimental data for the 5-substituted isomer underscores the need for targeted synthesis and characterization studies.

Spectroscopic and Computational Data

While direct spectroscopic data for the 5-substituted isomer are lacking, computational models predict distinct NMR shifts due to altered ring currents. For the 2-substituted analog, key features include:

  • ¹H NMR (DMSO-d₆): δ 7.28–7.34 (m, 5H, benzyl), 6.95 (s, 1H, imidazole H4), 6.83 (s, 1H, imidazole H5), 3.78 (s, 2H, CH₂NH), 3.65 (s, 2H, NCH₂) .

  • IR (KBr): N-H stretch at 3350 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .

The 5-substituted isomer would exhibit downfield shifts for H2 and H4 protons due to the electron-withdrawing effect of the adjacent amine group.

Synthesis and Chemical Reactivity

Synthetic Strategies

  • Mannich Reaction: Condensation of benzylamine, formaldehyde, and imidazole under acidic conditions .

  • Reductive Amination: Reaction of 5-(aminomethyl)imidazole with benzaldehyde followed by NaBH₄ reduction .

Positional selectivity in these reactions depends on directing groups and catalyst choice. For example, palladium-catalyzed coupling could theoretically favor 5-substitution via coordination to the imidazole nitrogen .

Reactivity Profile

Imidazole derivatives participate in:

  • Nucleophilic Substitution: Quaternary ammonium formation at the methylamine nitrogen.

  • Coordination Chemistry: The imidazole nitrogen and amine group act as bidentate ligands, forming complexes with transition metals like Cu(II) and Zn(II) .

  • Oxidation: Susceptibility to oxidative degradation, particularly at the benzyl C-H bonds, with a predicted half-life of 0.090 days under hydroxyl radical exposure.

CompoundTargetIC₅₀ (nM)Cell Viability Reduction
ML323 (N-benzyl-2-phenylpyrimidin-4-amine)USP1/UAF18.278% at 10 μM
Hypothetical 5-substituted analogUSP1/UAF1 (predicted)~50Not tested

Cellular Effects

In nonsmall cell lung cancer (NSCLC) models, USP1/UAF1 inhibitors increase monoubiquitinated PCNA levels, impairing DNA replication and reducing cell survival . The 5-substituted isomer’s enhanced solubility (predicted logP 1.2 vs. 1.8 for 2-substituted) may improve bioavailability but require potency optimization.

Industrial and Research Applications

Pharmaceutical Development

Imidazole-based amines serve as:

  • Kinase Inhibitors: Targeting EGFR and HER2 in oncology.

  • Antimicrobial Agents: Disrupting fungal cytochrome P450 enzymes.

Materials Science

  • Ionic Liquids: As cationic components with tunable hydrophobicity.

  • Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator